molecular formula C15H14ClN3S2 B4724300 3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole

3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole

Cat. No.: B4724300
M. Wt: 335.9 g/mol
InChI Key: QQFBYKSNSXBMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. Furthermore, it has been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. Furthermore, the compound is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain research applications.

Future Directions

There are several future directions for the study of 3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole. One area of research is the development of more potent and selective analogs of the compound for use in drug discovery. Another area of research is the investigation of the compound's potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases. Furthermore, the compound's potential as an antimicrobial and antifungal agent could be further explored for use in the development of new antibiotics and antifungal drugs.

Scientific Research Applications

3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Furthermore, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S2/c1-10-7-12(9-20-10)14-17-18-15(19(14)2)21-8-11-3-5-13(16)6-4-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBYKSNSXBMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole

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